2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline
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Overview
Description
2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that features a nitro group, pyridine rings, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Coupling reactions: The pyridine rings can be introduced through coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst, or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and pyridine rings could play a role in binding to these targets, while the oxadiazole ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-nitro-2-thienyl)methyl]pyrrolidine
- 1-methyl-2-nitromethylene-pyrrolidine
- 1-[(3-nitro-phenylamino)-methyl]-pyrrolidine-2,5-dione
Uniqueness
2-nitro-N-(pyridin-3-ylmethyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of both pyridine and oxadiazole rings, which can confer specific electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these features.
Properties
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-10-15(3-4-16(17)22-12-13-2-1-7-21-11-13)18-23-19(28-24-18)14-5-8-20-9-6-14/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHZMVHGGLVZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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